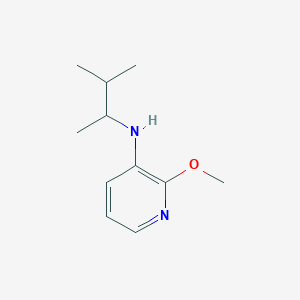
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
The synthesis of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This compound is traditionally challenging to access due to its sterically hindered nature, making it a unique and valuable building block in synthetic chemistry .
Análisis De Reacciones Químicas
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: This compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is crucial for its effectiveness in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Another hindered amine used in organic synthesis and medicinal chemistry.
3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: A compound with similar applications in the preparation of drug candidates.
The uniqueness of this compound lies in its specific steric hindrance and chemical properties, making it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-8(2)9(3)13-10-6-5-7-12-11(10)14-4/h5-9,13H,1-4H3 |
Clave InChI |
LJKMYWTUVRFBMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1=C(N=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















